

## NL-103's therapeutic target and pathway

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | NL-103  |           |
| Cat. No.:            | B609588 | Get Quote |

### References

- 1. MYC targeting by OMO-103 in solid tumors: a phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siolta Therapeutics Reports Positive Phase 2 Results from the ADORED Study [prnewswire.com]
- 3. Enliven Therapeutics Reports Third Quarter Financial Results and Provides a Business Update [prnewswire.com]
- 4. Diphenhydramine Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [NL-103's therapeutic target and pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609588#nl-103-s-therapeutic-target-and-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com